

Technical Guide: 5-Chloro-2-iodoaniline

Structure, pKa, and Reactivity

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Compound of Interest

Compound Name: *5-Chloro-2-iodoaniline hydrochloride*

CAS No.: 6781-33-5

Cat. No.: B3278462

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Executive Summary

5-Chloro-2-iodoaniline (CAS: 6828-35-9) is a high-value halogenated aniline intermediate used extensively in the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic amino group (

), an electrophilic iodine at the ortho position (highly active for Pd-catalyzed coupling), and a chlorine at the meta position (providing metabolic stability or secondary functionalization sites).

This guide provides an in-depth analysis of its physicochemical properties, with a specific focus on pKa derivation, structural electronic effects, and catalytic utility in drug development.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8][9][10]

Property	Data
IUPAC Name	5-Chloro-2-iodoaniline
CAS Registry Number	6828-35-9
Molecular Formula	
Molecular Weight	253.47 g/mol
SMILES	<chem>Nc1cc(Cl)ccc1I</chem>
Appearance	Solid (Crystalline needles or powder)
Melting Point	40–44 °C
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Storage	Light Sensitive; Store under inert atmosphere at 2–8 °C

Structural Analysis & pKa Values

Understanding the basicity of 5-chloro-2-iodoaniline is critical for optimizing reaction conditions (e.g., choice of base in cross-couplings) and predicting its behavior in biological systems.

Electronic Effects

The basicity of the aniline nitrogen is dramatically reduced by the combined electron-withdrawing effects of the halogen substituents:

- 2-Iodo (Ortho Effect): The iodine atom exerts a negative inductive effect () and a steric "ortho effect" that twists the amino group, reducing the overlap of the nitrogen lone pair with the aromatic -system. However, the inductive withdrawal dominates, significantly lowering the pKa.
- 5-Chloro (Meta Effect): The chlorine atom at the meta position exerts a strong inductive withdrawing effect (

) without the resonance donation (

) that would be seen at the para position. This further destabilizes the protonated ammonium form.

pKa Derivation and Values

While direct experimental aqueous pKa values for this specific di-substituted congener are rare in public literature, they can be rigorously derived from the experimental values of its mono-substituted analogs using the principle of additivity of substituent effects.

Reference Experimental Values:

- Aniline: pKa

4.63

- 2-Iodoaniline: pKa

2.60 (Shift:

)

- 3-Chloroaniline: pKa

3.52 (Shift:

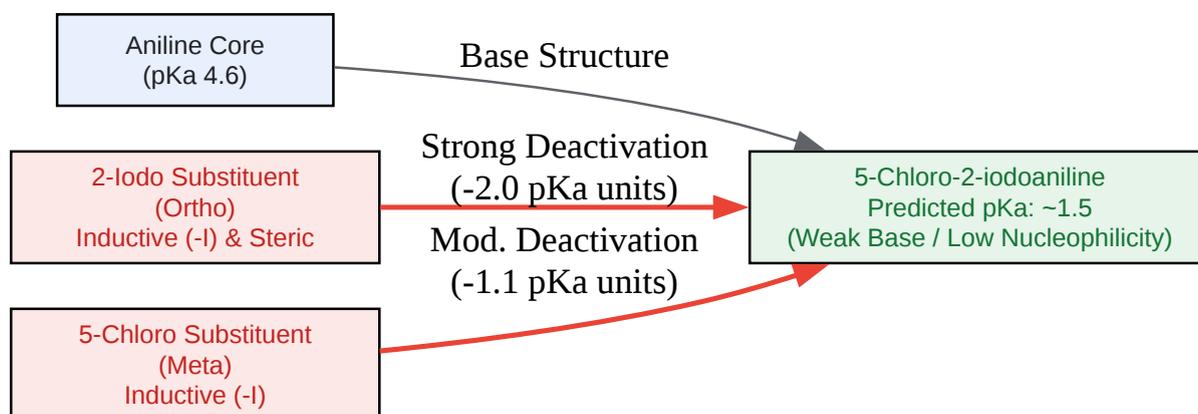
)

Predicted pKa Calculation: Using the Hammett-based additivity approach:

Compound	pKa (Conjugate Acid)	Source/Method
Aniline	4.63	Experimental (Ref 1)
2-Iodoaniline	2.60	Experimental (Ref 2)
3-Chloroaniline	3.52	Experimental (Ref 3)
5-Chloro-2-iodoaniline	1.5 – 1.8	Predicted (Additivity Model)

Conclusion: 5-Chloro-2-iodoaniline is a very weak base. In reaction mixtures, it will remain non-protonated even under moderately acidic conditions ($\text{pH} > 2$), but its nucleophilicity is also attenuated, often requiring forcing conditions or specific catalysts for nucleophilic attacks.

Structural Influence Diagram



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Figure 1: Additivity of electronic effects leading to the reduced basicity of 5-Chloro-2-iodoaniline.

Synthetic Utility & Reactivity

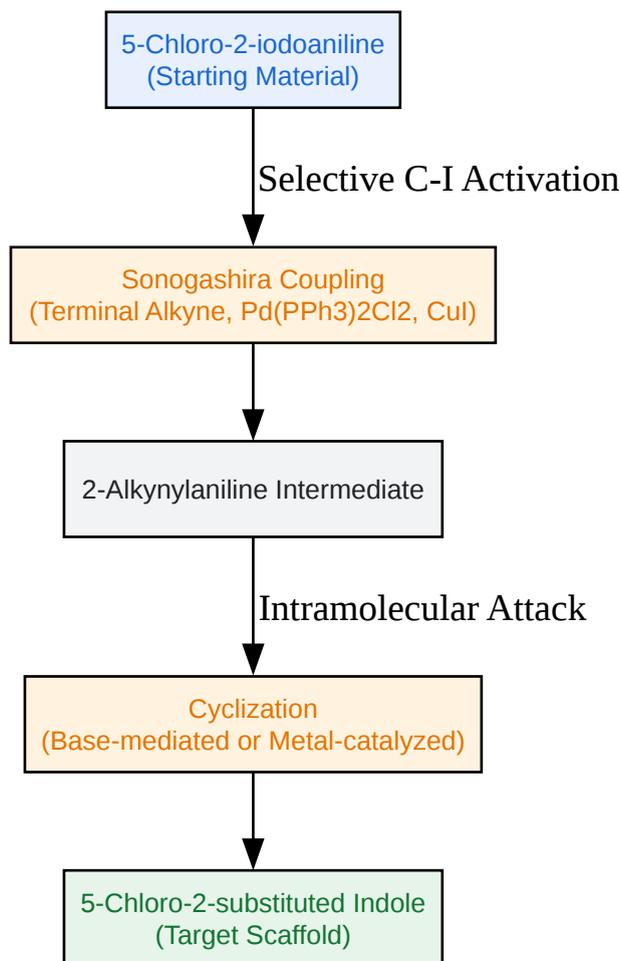
The compound serves as a "linchpin" scaffold. The C-I bond is significantly more reactive toward oxidative addition than the C-Cl bond, allowing for chemoselective functionalization.

Key Transformations

- Suzuki-Miyaura Coupling: The 2-iodo position reacts selectively with boronic acids/esters.
- Sonogashira Coupling: Reaction with terminal alkynes to form indole precursors (Larock indole synthesis).
- Buchwald-Hartwig Amination: The aniline nitrogen can serve as the nucleophile, though its low basicity often requires strong bases (e.g., NaOtBu) and specific ligands (e.g., XPhos, BrettPhos).

Reaction Workflow: Indole Synthesis

One of the most common applications is the synthesis of 5-chloroindoles via a Larock-type annulation or sequential Sonogashira/Cyclization.



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Figure 2: Workflow for converting 5-chloro-2-iodoaniline into an indole scaffold.

Experimental Protocols

Handling & Stability

- **Light Sensitivity:** Iodine-carbon bonds can be photolabile. Handle in amber glassware or wrap vessels in foil.
- **Oxidation:** Anilines can oxidize to "aniline black" impurities. Store under nitrogen/argon.

Protocol: Chemoselective Suzuki Coupling

This protocol demonstrates the selective coupling at the C-I position, leaving the C-Cl bond intact.

Materials:

- 5-Chloro-2-iodoaniline (1.0 equiv)
- Aryl boronic acid (1.1 equiv)
- (3-5 mol%)
- (2.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

- Charge: In a glovebox or under Argon flow, add 5-chloro-2-iodoaniline, aryl boronic acid, base, and Pd catalyst to a reaction vial.
- Solvate: Add degassed Dioxane/Water mixture.
- React: Heat to 80 °C for 4–6 hours. (Monitor via HPLC/TLC; the C-I bond reacts rapidly).
- Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over _____, and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc). The product will be a 2-aryl-5-chloroaniline.

Safety & Hazards (MSDS Highlights)

Hazard Class	Code	Description
Acute Toxicity	H301	Toxic if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Damage	H318	Causes serious eye damage.
STOT-SE	H335	May cause respiratory irritation.

Precaution: Always use a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles. In case of contact, wash immediately with polyethylene glycol 400 or plenty of water.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [\[Link\]](#)
- Sanz, R., et al. (2011). Approaches to the synthesis of 2,3-dihaloanilines. *Journal of Organic Chemistry*, 76(9), 3416-3437.
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